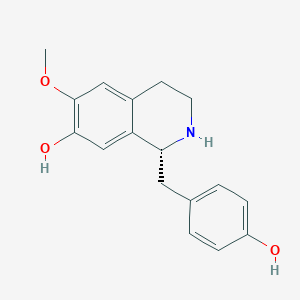

(R)-Coclaurine

描述

Structure

3D Structure

属性

IUPAC Name |

(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11/h2-5,9-10,15,18-20H,6-8H2,1H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVKXRQZSRUVPY-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@H](NCCC2=C1)CC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176367 | |

| Record name | 7-Isoquinolinol, 1,2,3,4-tetrahydro-1-((4-hydroxyphenyl)methyl)-6-methoxy-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2196-60-3 | |

| Record name | (+)-Coclaurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2196-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Coclaurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002196603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Isoquinolinol, 1,2,3,4-tetrahydro-1-((4-hydroxyphenyl)methyl)-6-methoxy-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Benzylisoquinoline Alkaloid Chemistry

Significance of (+)-Coclaurine as a Central Intermediate in Alkaloid Biosynthesis

(+)-Coclaurine, more specifically its enantiomer (S)-coclaurine, holds a pivotal position in the intricate web of plant secondary metabolism. It serves as a crucial intermediate in the biosynthesis of benzylisoquinoline alkaloids (BIAs), a large and structurally diverse group of over 2,500 identified compounds. oup.comfrontiersin.org The BIA pathway is responsible for producing some of the most well-known and pharmacologically significant plant-derived molecules, including the analgesics morphine and codeine, the antimicrobial agents berberine (B55584) and sanguinarine (B192314), and the anticancer drug noscapine (B1679977). oup.comnih.gov

The biosynthetic journey to this vast array of alkaloids begins with the amino acid L-tyrosine. frontiersin.org Through a series of enzymatic steps, tyrosine is converted into two key precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.orgfrontiersin.org The first committed step in BIA biosynthesis is the condensation of these two molecules, a Pictet-Spengler reaction catalyzed by the enzyme (S)-norcoclaurine synthase (NCS), to form the foundational 1-benzylisoquinoline (B1618099) structure of (S)-norcoclaurine. oup.comfrontiersin.orgnih.gov

(S)-norcoclaurine is the direct precursor to (S)-coclaurine. The transformation is achieved through a specific methylation reaction where the hydroxyl group at the C6 position of the isoquinoline (B145761) core is methylated. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent enzyme (S)-norcoclaurine 6-O-methyltransferase (6OMT). frontiersin.orgnih.gov

From (S)-coclaurine, the pathway proceeds towards the central branch-point intermediate, (S)-reticuline. This involves a sequence of three critical enzymatic modifications:

N-methylation: The secondary amine of (S)-coclaurine is methylated by (S)-coclaurine N-methyltransferase (CNMT) to yield (S)-N-methylcoclaurine. frontiersin.orgnih.gov This step is vital as the N-methyl group is a feature of many downstream BIAs and is essential for their bioactivity. nih.gov

Hydroxylation: A hydroxyl group is introduced at the 3'-position of the benzyl (B1604629) ring of (S)-N-methylcoclaurine by a cytochrome P450 enzyme, (S)-N-methylcoclaurine 3'-hydroxylase (NMCH). frontiersin.org

O-methylation: Finally, the newly added 3'-hydroxyl group is methylated by (S)-3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) to produce (S)-reticuline. frontiersin.orgoup.com

(S)-Reticuline's status as a key branch-point intermediate is due to its role as the substrate for various enzymes that channel metabolism towards different structural classes of BIAs, such as protoberberines, benzophenanthridines, and morphinans. oup.comfrontiersin.org Therefore, the formation of (+)-coclaurine and its subsequent conversion are indispensable steps that gate the entry of carbon flux into the vast majority of the BIA metabolic network.

| Enzyme | Abbreviation | Reaction Catalyzed | Substrate | Product |

|---|---|---|---|---|

| (S)-Norcoclaurine Synthase | NCS | Pictet-Spengler condensation | Dopamine + 4-Hydroxyphenylacetaldehyde | (S)-Norcoclaurine |

| (S)-Norcoclaurine 6-O-methyltransferase | 6OMT | 6-O-methylation | (S)-Norcoclaurine | (S)-Coclaurine |

| (S)-Coclaurine N-methyltransferase | CNMT | N-methylation | (S)-Coclaurine | (S)-N-Methylcoclaurine |

| (S)-N-Methylcoclaurine 3'-hydroxylase | NMCH | 3'-hydroxylation | (S)-N-Methylcoclaurine | (S)-3'-Hydroxy-N-methylcoclaurine |

| (S)-3'-Hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'OMT | 4'-O-methylation | (S)-3'-Hydroxy-N-methylcoclaurine | (S)-Reticuline |

Historical Trajectories of Research on (+)-Coclaurine and Related Alkaloids

The scientific investigation of benzylisoquinoline alkaloids spans more than two centuries, beginning with a primary focus on isolating and characterizing these potent compounds. oup.com The journey commenced in 1806 with the purification of morphine from opium poppy latex, which marked the first isolation of any alkaloid and ignited widespread scientific interest in these plant-derived substances. oup.com However, the structural complexity of BIAs presented a significant challenge; the correct structure of morphine, for instance, was not fully elucidated and confirmed by chemical synthesis until the 1950s. oup.com

A paradigm shift in understanding BIA biosynthesis occurred in the mid-20th century with the advent of radiolabeling techniques. oup.comnih.gov The use of 14C-labeled precursors allowed researchers to experimentally trace metabolic pathways, moving beyond theoretical biosynthetic schemes. oup.com This technology was instrumental in establishing that (S)-norcoclaurine is the central intermediate in BIA biosynthesis, a discovery that revised previously accepted theories. oup.comkoreascience.kr

The latter half of the 20th century saw a focus on the enzymology of these pathways. Intensive biochemical research, often utilizing plant cell cultures as experimental systems, led to the identification and characterization of numerous BIA biosynthetic enzymes. koreascience.krpnas.org This included the enzymes responsible for the synthesis and conversion of (+)-coclaurine, such as norcoclaurine 6-O-methyltransferase (6OMT) and coclaurine (B195748) N-methyltransferase (CNMT). oup.com These studies detailed the specific steps, substrate specificities, and stereoselectivity of the enzymes that construct the pathway from simple amino acid precursors to complex alkaloids like berberine and morphine. koreascience.krpnas.org The purification and characterization of enzymes like the berberine bridge enzyme (BBE) further illuminated the unique chemical reactions that generate the diverse BIA scaffolds. koreascience.kr

| Era | Key Development | Significance |

|---|---|---|

| Early 19th Century | Isolation of morphine (1806) | First isolation of an alkaloid; initiated the field of alkaloid chemistry. oup.com |

| Early-Mid 20th Century | Structural elucidation of complex BIAs (e.g., morphine in the 1950s) | Revealed the complex stereochemistry of BIAs, paving the way for synthesis and biosynthetic studies. oup.com |

| 1940s-1960s | Introduction of 14C radioactive tracing | Enabled experimental investigation of metabolic pathways and confirmation of key intermediates. oup.comnih.gov |

| 1970s-1990s | Enzyme discovery and characterization using plant cell cultures | Identified and purified key enzymes, detailing the step-by-step construction of BIA pathways. koreascience.krpnas.org |

| Late 20th-Early 21st Century | Molecular cloning of biosynthetic genes | Provided the genetic blueprint for BIA enzymes, enabling molecular and genetic studies. nih.govkoreascience.kr |

| 21st Century | Functional genomics, metabolomics, and synthetic biology | Accelerated gene discovery and enabled the engineering of BIA pathways in microbial hosts. oup.comfrontiersin.orgnih.gov |

Current Research Paradigms and Emerging Frontiers in (+)-Coclaurine Studies

Contemporary research on (+)-coclaurine and the broader BIA pathway is dominated by the fields of functional genomics and metabolic engineering. The primary goal has shifted from simple pathway elucidation to understanding the regulation of these pathways and harnessing their genetic and enzymatic components for biotechnological applications. nih.govkoreascience.kr High-throughput "omics" technologies—including transcriptomics, proteomics, and metabolomics—have dramatically accelerated the discovery of new BIA biosynthetic genes from a wider range of plant species. nih.govoup.com

A major frontier is the application of synthetic biology to engineer microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae (yeast), for the production of valuable BIAs. oup.comfrontiersin.org This approach aims to create sustainable and controlled manufacturing platforms that are not dependent on plant cultivation, which can be slow, resource-intensive, and yield low quantities of certain desired compounds. frontiersin.org The reconstruction of the BIA pathway in microbes is a complex undertaking that relies on the successful expression and function of numerous plant enzymes. frontiersin.orgnih.gov

Central to these efforts is the detailed characterization and engineering of key enzymes like coclaurine N-methyltransferase (CNMT). Recent studies have focused on determining the crystal structure of CNMT, which provides critical insights into its active site architecture and catalytic mechanism. nih.govresearchgate.net This structural knowledge, combined with mutagenesis studies, guides the engineering of improved enzyme variants with enhanced activity, stability, or altered substrate specificity. nih.govbbk.ac.uk For example, research has explored the substrate flexibility of CNMT, showing it can methylate a range of natural and synthetic tetrahydroisoquinoline substrates, which is a promising feature for producing novel, "non-natural" alkaloids with potentially new pharmacological properties. nih.govrsc.org This combination of pathway discovery and enzyme engineering represents a powerful strategy for generating chemical diversity and developing new production systems for medicinally important compounds derived from the (+)-coclaurine pathway. nih.gov

Biosynthesis of + Coclaurine in Planta and Engineered Systems

Elucidation of the Biosynthetic Pathway to (+)-Coclaurine

The journey to understanding (+)-coclaurine formation begins with the identification of its fundamental building blocks and the stereochemical precision that governs its assembly.

The biosynthesis of all benzylisoquinoline alkaloids starts with the amino acid L-tyrosine. frontiersin.orgrsc.org Through a multi-step enzymatic process, L-tyrosine is converted into two key precursor molecules: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.orgresearchgate.netscielo.org.mx Dopamine forms the isoquinoline (B145761) portion of the final structure, while 4-HPAA provides the benzyl (B1604629) group. rsc.org

The pivotal step in forming the characteristic benzylisoquinoline scaffold is the condensation of dopamine and 4-HPAA. researchgate.netuniprot.org This reaction is catalyzed by the enzyme norcoclaurine synthase (NCS), which yields (S)-norcoclaurine, the first committed intermediate in the BIA metabolic pathway. frontiersin.orgresearchgate.netnih.gov (S)-norcoclaurine is the direct precursor that is subsequently modified to form (+)-coclaurine. nih.gov

The stereochemistry of benzylisoquinoline alkaloids is critical for their biological activity and for the subsequent enzymatic transformations in their biosynthetic pathways. The stereochemical control in the biosynthesis of (+)-coclaurine is established early in the pathway by the enzyme norcoclaurine synthase (NCS). NCS is strictly stereoselective, catalyzing the Pictet-Spengler condensation to produce exclusively the (S)-enantiomer, (S)-norcoclaurine. nih.govoup.com This enantiospecificity is crucial as the downstream enzymes in many plant species, such as those in the Ranunculales order, are tailored to recognize and process the (S)-configured intermediates. nih.gov

Interestingly, while many plants exclusively produce (S)-enantiomers, some species like the sacred lotus (B1177795) (Nelumbo nucifera) accumulate both (R)- and (S)-enantiomers of norcoclaurine and its derivatives. nih.govmaxapress.com This suggests the presence of either different NCS orthologs with opposing stereoselectivity or other enzymes capable of processing or generating the (R)-enantiomer, highlighting a divergence in stereochemical control among different plant lineages. nih.govmaxapress.com However, the formation of (+)-(S)-coclaurine relies on the initial production of (S)-norcoclaurine.

Identification and Characterization of Precursor Molecules

Enzymology of (+)-Coclaurine Formation

The conversion of the initial scaffold, (S)-norcoclaurine, into more complex alkaloids is driven by a suite of specialized enzymes, primarily methyltransferases and cytochrome P450 monooxygenases.

Following the formation of (S)-norcoclaurine, the first modification is a methylation reaction catalyzed by S-adenosyl-L-methionine:(S)-norcoclaurine 6-O-methyltransferase (6OMT). nih.govfrontiersin.orguniprot.org This enzyme transfers a methyl group from the cofactor S-adenosyl-L-methionine (AdoMet) to the hydroxyl group at the C6 position of (S)-norcoclaurine, yielding (S)-coclaurine, which is the dextrorotatory (+)-coclaurine. nih.govfrontiersin.orgnih.gov 6OMT is considered a rate-limiting enzyme in the biosynthesis of many BIAs. frontiersin.orgnih.gov Characterization of 6OMT from various plant species has provided insights into its catalytic properties. For example, the enzyme St6OMT2 from Stephania tetrandra has been studied in detail.

Table 1: Biochemical Properties of St6OMT2 from Stephania tetrandra

| Parameter | Value |

|---|---|

| Optimal pH | 6.0 |

| Optimal Temperature | 30°C |

| K_m_ | 28.2 µM |

| k_cat_ | 1.5 s⁻¹ |

| Half-life at 50°C | 22 min |

Data sourced from studies on recombinant St6OMT2. frontiersin.org

The next step in the central BIA pathway involves the N-methylation of (+)-coclaurine. This reaction is catalyzed by coclaurine (B195748) N-methyltransferase (CNMT), which converts (+)-coclaurine into (+)-N-methylcoclaurine. nih.govresearchgate.net This N-methylation is essential for the bioactivity of many downstream alkaloids. nih.govnih.gov

CNMT has been characterized from several plant species, including Coptis japonica, and is known for its relatively relaxed or broad substrate specificity. nih.govrsc.orgtandfonline.com While its primary natural substrate is (+)-coclaurine, it can N-methylate a range of other natural and synthetic tetrahydroisoquinoline (THIQ) compounds. nih.govnih.gov Structural and modeling studies have shown that the CNMT active site can accommodate both (S)- and (R)-enantiomers of coclaurine, indicating a lack of strict stereoselectivity for its substrate. nih.gov This promiscuity has been exploited in engineered systems to produce novel alkaloid derivatives. rsc.org

Table 2: Substrate Specificity of Coptis japonica Coclaurine N-Methyltransferase (CNMT)

| Substrate | Relative Activity/Conversion |

|---|---|

| (S)-Coclaurine | High (90-92% conversion) |

| Heliamine | High (90-92% conversion) |

| (S)-Norcoclaurine | Moderate (85-88% conversion) |

| Various C1-substituted THIQs | Moderate (85-88% conversion) |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Active |

Data compiled from in vitro assays showing the relaxed substrate scope of CNMT. nih.govnih.govtandfonline.com

Following the formation of (+)-N-methylcoclaurine, the BIA pathway reaches a critical juncture where cytochrome P450 monooxygenases (CYPs) play a pivotal role in creating structural diversity. researchgate.netnih.gov These enzymes catalyze a wide range of oxidative reactions, including hydroxylations and complex carbon-carbon or carbon-oxygen bond formations, which lead to different classes of alkaloids. researchgate.netmdpi.com

A key CYP enzyme in the pathway leading from (+)-coclaurine is (S)-N-methylcoclaurine 3′-hydroxylase (NMCH), often a member of the CYP80B family. uniprot.org This enzyme hydroxylates (+)-N-methylcoclaurine at the 3' position of the benzyl ring to produce (S)-3′-hydroxy-N-methylcoclaurine. nih.gov This product is then a substrate for another methyltransferase (4'OMT), leading to the formation of (S)-reticuline, a central branch-point intermediate from which numerous major alkaloids like morphine, codeine, and sanguinarine (B192314) are derived. frontiersin.orgnih.gov

Other CYP families, such as CYP80G, are responsible for creating different alkaloid scaffolds through intramolecular phenol (B47542) coupling reactions. For instance, CYP80G2 from Coptis japonica can catalyze the C-C phenol coupling of (S)-reticuline to form the aporphine (B1220529) alkaloid (S)-corytuberine. frontiersin.orgnih.gov Some CYP80G enzymes have also been shown to use N-methylcoclaurine as a substrate to produce proaporphine alkaloids, demonstrating their crucial role in directing intermediates from the central pathway into distinct downstream branches. researchgate.netnih.gov

Cofactor Requirements and Reaction Mechanisms of Biosynthetic Enzymes

The biosynthesis of (+)-coclaurine is a multi-step enzymatic process that begins with the formation of its precursor, (S)-norcoclaurine. The key enzymes in this pathway leading to coclaurine and its immediate derivative, (S)-N-methylcoclaurine, have distinct cofactor requirements and reaction mechanisms.

Norcoclaurine Synthase (NCS): This enzyme catalyzes the first committed step in the biosynthesis of all benzylisoquinoline alkaloids (BIAs), the stereoselective Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine. nih.govnih.gov The reaction involves an acid-catalyzed electrophilic addition of an iminium ion, formed from the condensation of the two substrates, to a substituted benzyl moiety. nih.gov While the non-enzymatic reaction yields a racemic mixture, NCS ensures the production of the specific (S)-enantiomer found in plants. nih.gov Structural and kinetic studies suggest a "dopamine-first" mechanism, where dopamine binds deep within the active site before 4-HPAA enters. ucl.ac.ukacs.orgmdpi.com NCS belongs to the PR10/Bet v1 protein family and does not require a traditional external cofactor for its condensation reaction. nih.govnih.gov

Norcoclaurine 6-O-methyltransferase (6OMT): Following its synthesis, (S)-norcoclaurine is O-methylated at the 6-hydroxyl position by 6OMT to produce (S)-coclaurine. nih.govfrontiersin.org This reaction is dependent on the cofactor S-adenosyl-L-methionine (SAM), which serves as the methyl group donor. mdpi.com The proposed mechanism involves a histidine residue in the active site acting as a general base to deprotonate the C6 hydroxyl group of the substrate. researchgate.net This creates a nucleophilic phenolate (B1203915) anion that then attacks the electrophilic methyl group of SAM, resulting in the methylated product and S-adenosyl-L-homocysteine (SAH). researchgate.net

Coclaurine N-methyltransferase (CNMT): This enzyme catalyzes the subsequent N-methylation of (S)-coclaurine to form (S)-N-methylcoclaurine. nih.gov Like 6OMT, CNMT is an S-adenosyl-L-methionine-dependent methyltransferase, utilizing SAM as the essential cofactor for the methyl transfer. nih.govuniprot.org Crystallographic and mutagenesis studies support a mechanism where a histidine residue (His208 in Coptis japonica CNMT) functions as a general base. researchgate.net It deprotonates the substrate's secondary ammonium (B1175870) ion to generate a more nucleophilic free amine, which then attacks the methyl group of SAM. researchgate.net

Table 1: Key Biosynthetic Enzymes and Their Characteristics

| Enzyme | Abbreviation | Reaction Catalyzed | Cofactor |

|---|---|---|---|

| Norcoclaurine Synthase | NCS | Dopamine + 4-HPAA → (S)-Norcoclaurine | None Required |

| Norcoclaurine 6-O-methyltransferase | 6OMT | (S)-Norcoclaurine → (S)-Coclaurine | S-adenosyl-L-methionine (SAM) |

| Coclaurine N-methyltransferase | CNMT | (S)-Coclaurine → (S)-N-methylcoclaurine | S-adenosyl-L-methionine (SAM) |

Genetic and Molecular Basis of (+)-Coclaurine Biosynthesis

The genes encoding the core enzymes for coclaurine biosynthesis have been identified, cloned, and characterized from several BIA-producing plant species. The gene for norcoclaurine synthase (NCS) was first cloned from meadow rue (Thalictrum flavum) and subsequently from other plants like opium poppy (Papaver somniferum) and Coptis japonica. nih.govpnas.org Similarly, cDNAs encoding coclaurine N-methyltransferase (CNMT) have been isolated from species such as P. somniferum and C. japonica. nih.govnih.govtandfonline.com

Expression analysis of these genes reveals a highly regulated, tissue-specific pattern. In opium poppy, transcripts for NCS are abundant in the root and stem but are found at low levels in the leaf and carpel. nih.gov The genes for other BIA pathway enzymes, including CNMT, also show specific expression patterns, often correlating with the sites of alkaloid biosynthesis. nih.gov For example, in situ hybridization has shown that the transcripts for enzymes like 6OMT and CNMT are localized to the companion cells of the phloem in opium poppy. nih.gov

Table 2: Examples of Gene Identification and Expression Studies

| Gene | Plant Source | Key Findings |

|---|---|---|

| NCS | Papaver somniferum | Cloned and characterized; transcripts abundant in root and stem. Silencing the gene profoundly reduced alkaloid levels. nih.gov |

| NCS | Thalictrum flavum | Identified as a member of the PR10/Bet v1 protein family; recombinant expression confirmed enzyme activity. nih.govacs.org |

| CNMT | Coptis japonica | Cloned and functionally expressed in E. coli; crystal structure elucidated, providing mechanistic insights. nih.govtandfonline.com |

| CNMT | Aristolochia fimbriata | Full-length cDNA isolated and sequenced; homology modeling used to predict active site structure. |

The biosynthesis of (+)-coclaurine and other BIAs is tightly regulated at both the transcriptional and post-transcriptional levels. The expression of the biosynthetic genes is coordinated, often in response to developmental cues or environmental stimuli like wounding or elicitor treatment.

Transcriptional Regulation: Several families of transcription factors (TFs) have been identified as regulators of BIA pathway genes. researchgate.net In particular, WRKY and basic helix-loop-helix (bHLH) TFs are known to play significant roles. mdpi.comresearchgate.net For example, the PsWRKY transcription factor from opium poppy can bind to specific cis-regulatory elements (W-boxes) found in the promoters of BIA pathway genes, thereby activating their transcription. researchgate.net The coordinated expression of pathway genes suggests a complex regulatory network controlled by these TFs. researchgate.net

Post-Transcriptional Regulation: Evidence suggests that regulation also occurs after transcription. In some cases, there is a discrepancy between the levels of gene transcripts and the corresponding protein abundance, pointing towards control at the level of translation or protein stability. scholaris.ca Alternative splicing of gene transcripts is another layer of post-transcriptional control that can generate protein diversity from a single gene, a mechanism observed for various regulatory genes in plants in response to environmental stress. nih.gov Furthermore, cold stress has been shown to affect the stability of certain transcripts and influence their preferential translation, highlighting the importance of post-transcriptional mechanisms in modulating metabolic pathways. nih.gov

The biosynthesis of BIAs in plants like the opium poppy involves a remarkable level of spatial organization, with enzymes localized to specific cell types. oup.com Immunofluorescence labeling has shown that many enzymes in the BIA pathway, including NCS, 6OMT, and CNMT, are localized specifically to the sieve elements of the phloem. nih.govnih.govoup.com

Interestingly, the genes encoding these enzymes are transcribed in the adjacent companion cells. nih.gov The resulting mRNAs are then thought to be transported into the enucleate sieve elements for translation. This spatial separation of transcription (in companion cells) and translation/enzyme function (in sieve elements) is a sophisticated control mechanism. While biosynthesis largely occurs in the sieve elements, the final alkaloid products, such as morphine, accumulate in different specialized cells called laticifers, which are adjacent to the vascular tissues. nih.govoup.com This cellular compartmentalization prevents the potential toxicity of intermediates, sequesters final products, and facilitates a metabolic pipeline from synthesis to storage. oup.com While this phloem-based localization is well-documented, some studies have also suggested a cytosolic localization for NCS based on the absence of a signal peptide in the enzyme sequence. mdpi.com

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes

Metabolic Engineering for Enhanced (+)-Coclaurine Production

The reconstruction of plant secondary metabolite pathways in microorganisms offers a promising alternative to agricultural production. The enzymes required for (+)-coclaurine biosynthesis have been key targets for metabolic engineering efforts in hosts like Escherichia coli and the yeast Saccharomyces cerevisiae. frontiersin.orgpnas.org These projects involve introducing the plant genes for NCS, 6OMT, and CNMT into the microbial host to establish a functional biosynthetic pathway. pnas.orgbiorxiv.org

Numerous studies have reported the heterologous expression of these enzymes. tandfonline.comnih.gov For instance, genes for the entire pathway to reticuline (B1680550), which includes the formation of coclaurine, have been expressed in E. coli and yeast. frontiersin.orgpnas.org However, this work has also highlighted several challenges. The functional expression of plant enzymes, particularly membrane-associated cytochrome P450s that act downstream of coclaurine, can be difficult in bacterial hosts. pnnl.gov Furthermore, the NCS enzyme has been reported to be toxic to the yeast cytosol, and its activity can be inefficient in E. coli, sometimes leading to spontaneous, non-stereospecific side reactions. frontiersin.orgpnas.org

Table 3: Examples of Heterologous Expression for Coclaurine Pathway Reconstruction

| Host Organism | Enzymes Expressed | Purpose/Key Finding |

|---|---|---|

| Escherichia coli | NCS, CNMT | Compared propionate-inducible (pPro) and T7 promoter systems; pPro system yielded 2- to 4-fold higher production of the plant proteins without inhibiting cell growth. nih.govnih.gov |

| Escherichia coli | Full reticuline pathway (including 6OMT, CNMT) | Achieved production of racemic reticuline. Inefficient NCS function was noted, leading to spontaneous non-enzymatic reactions. pnas.org |

| Saccharomyces cerevisiae | Full thebaine pathway (including NCS, 6OMT, CNMT) | Successfully constructed a 21-enzyme pathway. Noted that high NCS activity was required but the enzyme was toxic to the yeast cytosol. frontiersin.org |

| Saccharomyces cerevisiae | Tetrahydropapaverine pathway (including NCStrunc) | Used a truncated NCS (NCStrunc) to improve flux in a platform strain, demonstrating the utility of enzyme engineering for pathway optimization. pnas.org |

| Escherichia coli | Coptis CNMT | Demonstrated in vivo bioconversion of a model substrate (DMTHIQ), showing that the expressed enzyme was functional and the product was excreted into the medium. tandfonline.com |

Optimization of Pathway Flux and Yield through Genetic Modifications

The biosynthesis of (+)-coclaurine and its downstream derivatives, the benzylisoquinoline alkaloids (BIAs), in engineered microbial systems is often limited by factors such as low enzyme efficiency, competition with native metabolic pathways, and the accumulation of toxic intermediates. oup.com To overcome these challenges, extensive genetic modifications have been employed to optimize the metabolic flux towards the target compound, thereby increasing the final yield. These strategies involve a multi-faceted approach, targeting various levels of the biosynthetic pathway.

A primary strategy is the identification and overexpression of rate-limiting enzymes in the pathway. pnas.org For instance, in the de novo production of BIAs, the conversion of L-tyrosine to L-DOPA is a critical and often inefficient step. Researchers addressed this by screening enzyme variants, discovering that a specific mutant of tyrosine hydroxylase (CYP76AD1) from sugar beet (Beta vulgaris) tripled the production of L-DOPA in Saccharomyces cerevisiae. pharmaceutical-journal.com Similarly, the modification and optimization of norcoclaurine synthase and tyrosine hydroxylase led to an 18,000-fold increase in the yield of noscapine (B1679977), a downstream BIA. frontiersin.org

Protein engineering is another powerful tool for enhancing pathway flux. Through directed evolution and site-directed mutagenesis, the catalytic efficiency and substrate specificity of enzymes can be improved. nih.gov A notable example is the engineering of N-methylcoclaurine hydroxylase (EcNMCH), which naturally acts on N-methylcoclaurine. Through structure-guided mutagenesis, a variant was developed with improved activity on the non-native substrate coclaurine, resulting in a 12-fold increase in norreticuline (B8769265) production in engineered yeast. pnas.org

Enhancing the supply of essential precursors is also critical for improving yield. Metabolic engineering efforts have focused on increasing the intracellular pools of key starting materials. In Escherichia coli, strategies have been developed to boost the availability of malonyl-CoA and S-adenosyl-L-methionine (SAM), which are crucial for the synthesis of various polyphenols and alkaloids. frontiersin.orgnih.gov For example, overexpressing genes in the sugar pathway can increase the cytoplasmic pool of NDP-sugars, which are precursors for glycosylated compounds. frontiersin.org

The table below summarizes key genetic modifications and their impact on the production of BIAs and their precursors in engineered microbes.

| Microorganism | Genetic Modification Strategy | Target Enzyme/Pathway | Key Finding | Resulting Improvement |

| S. cerevisiae | Enzyme screening and mutation | Tyrosine hydroxylase (CYP76AD1) from Beta vulgaris | Identified a mutant that enhanced L-DOPA production while suppressing side-products. pharmaceutical-journal.com | 3-fold increase in L-DOPA production. pharmaceutical-journal.com |

| S. cerevisiae | Protein engineering (mutagenesis) | N-methylcoclaurine hydroxylase (EcNMCH) | Improved catalytic activity on the non-native substrate coclaurine. pnas.org | 12-fold increase in norreticuline production compared to the wild-type enzyme. pnas.org |

| S. cerevisiae | Gene knockout | Multidrug resistance transporters | Prevented the export of pathway intermediates, increasing intracellular flux. pnas.org | Contributed to a 600-fold increase in tetrahydropapaverine (THP) concentration. pnas.org |

| S. cerevisiae | Pathway optimization | Norcoclaurine synthase and tyrosine hydroxylase | Modification and optimization of these key enzymes. frontiersin.org | 18,000-fold increase in noscapine yield, reaching 2.2 mg/L. frontiersin.org |

| E. coli | Precursor supply enhancement | Malonyl-CoA pathway | Addition of cerulenin (B1668410) to increase intracellular malonyl-CoA pools. nih.gov | Significant increase in pinosylvin (B93900) titers from 3 mg/liter to 70 mg/liter. nih.gov |

Strategies for Sustainable Biosynthesis in Engineered Systems

The production of (+)-coclaurine and other valuable plant-derived alkaloids through traditional methods of plant cultivation and chemical synthesis presents significant challenges, including low yields, high costs, and environmental concerns. pnas.orgbohrium.com Microbial biosynthesis in engineered systems, such as E. coli and S. cerevisiae, offers a promising alternative that is more sustainable, cost-effective, and scalable. berkeley.edusingaporetech.edu.sg

A cornerstone of sustainable biosynthesis is the use of engineered microbes as "cell factories" that can convert simple, renewable feedstocks like glucose into complex molecules. pharmaceutical-journal.comberkeley.edu This approach circumvents the need for the cultivation of source plants and the complex, often inefficient, chemical synthesis routes. berkeley.edustanford.edu The successful industrial production of the antimalarial compound artemisinic acid in yeast highlights the immense potential of microbes to serve as natural product factories. berkeley.edu

To create a fully sustainable de novo biosynthetic pathway, the entire sequence of enzymatic reactions, from a simple carbon source to the final product, must be reconstructed within the microbial host. berkeley.edu This involves introducing numerous heterologous genes from plants, bacteria, and even mammals into the host organism. frontiersin.org For example, the complete biosynthesis of berberine (B55584) in S. cerevisiae was achieved by engineering 19 genes into the yeast. researchgate.net

Several innovative strategies are being employed to enhance the sustainability and efficiency of these microbial systems:

Cell-Free Metabolic Engineering: This approach avoids the complexities and metabolic burden associated with expressing a long pathway within a single living host. researchgate.net Enzymes are produced in multiple hosts, and their crude lysates are then combined in vitro to create a biocatalytic cascade. This method simplifies pathway optimization and can avoid issues of intermediate toxicity to the host cell. researchgate.net

Process Optimization: Beyond genetic engineering, optimizing the fermentation process is crucial for sustainable and scalable production. This includes fine-tuning culture conditions such as media composition, pH, temperature, and aeration. pnas.orgmdpi.com For example, a substrate-fed batch fermentation process dramatically increased the production of hyperoside (B192233) in an engineered E. coli strain, achieving a final titer of 831.6 mg·L⁻¹. mdpi.com

Advanced Genetic Tools: The development of advanced synthetic biology tools, such as CRISPR-Cas9, allows for more precise and efficient genome editing, making the construction and optimization of complex pathways more scalable. oup.compreprints.org These tools facilitate the fine-tuning of gene expression, the balancing of metabolic flux, and the reduction of stress on the host cell, all of which are critical for creating robust and sustainable production strains. oup.com

By integrating these diverse strategies, researchers are moving closer to the goal of commercially viable and sustainable production of (+)-coclaurine and a vast array of other medicinally important alkaloids in engineered microbial systems. bohrium.commdpi.com

Chemical Synthesis and Synthetic Methodology of + Coclaurine and Analogues

Retrosynthetic Analysis of the (+)-Coclaurine Scaffold

A common retrosynthetic analysis of the (+)-coclaurine scaffold identifies two primary building blocks: a phenethylamine (B48288) derivative and a phenylacetaldehyde (B1677652) derivative. The key bond disconnection is typically made at the C1-benzyl bond and the N2-C3 or C1-N2 bond of the tetrahydroisoquinoline ring. This leads to precursors that can be coupled through well-established reactions like the Pictet-Spengler or Bischler-Napieralski reactions.

Key Retrosynthetic Disconnections:

Pictet-Spengler Approach: This strategy involves the condensation of a phenethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline ring directly. This is a highly convergent and widely used method. mdpi.comnih.gov

Bischler-Napieralski Approach: This method involves the cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline (B110456) intermediate. jk-sci.comorganic-chemistry.org This intermediate is then reduced to the final tetrahydroisoquinoline. organic-chemistry.orgrsc.org

Asymmetric and Stereoselective Synthetic Routes to (+)-Coclaurine

Achieving the correct (S)-configuration at the C1 stereocenter of (+)-coclaurine is a critical challenge. Several asymmetric and stereoselective methods have been developed to address this.

Chiral Auxiliary and Organocatalytic Approaches

Chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. wikipedia.org For instance, chiral oxazolidinones have been used to achieve high stereoselectivity in the synthesis of (+)-coclaurine precursors. Another approach utilizes chiral tert-butanesulfinamide as an auxiliary, which has been successfully employed for the stereoselective synthesis of 1-benzyl tetrahydroisoquinoline alkaloids. researchgate.net The auxiliary is later removed to yield the enantiomerically enriched product. wikipedia.org

Organocatalysis employs small, chiral organic molecules to catalyze enantioselective transformations. wikipedia.orgrsc.org A notable example is the use of the chiral phosphoric acid catalyst (R)-TRIP in the Pictet-Spengler reaction between N-(o-nitrophenylsulfenyl)-2-arylethylamines and arylacetaldehydes. nih.gov This method provides access to various biologically relevant tetrahydroisoquinoline alkaloids, including (R)-coclaurine, with high enantiomeric excess (86-92% ee). nih.gov

Enantioselective Catalysis in Core Structure Formation

Enantioselective catalysis involves the use of chiral metal complexes to control the stereochemistry of the ring-forming reaction. wikipedia.org One prominent strategy is the asymmetric hydrogenation of a prochiral 3,4-dihydroisoquinoline intermediate, often generated via the Bischler-Napieralski reaction. rsc.org Chiral ruthenium-phosphine complexes, such as those derived from BINAP, have been effectively used for the asymmetric transfer hydrogenation to produce 1-benzyl-tetrahydroisoquinolines with high enantioselectivity. acs.org This method has been applied in the synthesis of various isoquinoline (B145761) alkaloids. acs.orgnih.gov

Total Synthesis Strategies for (+)-Coclaurine

Both biomimetic and non-biomimetic strategies have been successfully applied to the total synthesis of (+)-coclaurine.

Biomimetic Synthetic Approaches

Biomimetic synthesis aims to replicate the natural biosynthetic pathway in the laboratory. engineering.org.cn In plants, (+)-coclaurine is formed from the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, a reaction catalyzed by the enzyme norcoclaurine synthase (NCS) to yield (S)-norcoclaurine. acs.orgmdpi.com Subsequent methylation steps, catalyzed by enzymes like norcoclaurine 6-O-methyltransferase (6OMT) and coclaurine (B195748) N-methyltransferase (CNMT), lead to the formation of (+)-coclaurine. acs.orgmdpi.comnih.gov

Inspired by this, laboratory syntheses have been developed that mimic these steps. For example, a phosphate-mediated Pictet-Spengler reaction has been used to synthesize norcoclaurine under mild, aqueous conditions that resemble physiological pH and temperature. researchgate.netrsc.org This approach provides a one-pot synthesis of tetrahydroisoquinoline alkaloids, including norcoclaurine, from their corresponding precursors. rsc.org

Development of Synthetic Analogues and Derivatives of (+)-Coclaurine

The development of synthetic analogues and derivatives of (+)-coclaurine is driven by the need to explore structure-activity relationships and to generate novel compounds with potentially enhanced or new pharmacological properties. The tetrahydroisoquinoline (THIQ) scaffold of coclaurine serves as a "privileged structure" in medicinal chemistry, providing a robust framework for chemical modification. nih.govbiotechacademy.dk Synthetic strategies focus on modular approaches for broad diversification and specific functional group interconversions to fine-tune molecular properties.

Modular synthesis has emerged as a powerful strategy for creating diverse libraries of benzylisoquinoline alkaloids (BIAs), including analogues of (+)-coclaurine. This approach utilizes biocatalytic cascades, often in one-pot reactions, where enzymes are used as modular catalysts that can be combined in various ways to produce different target molecules from simple precursors. ucl.ac.uknih.gov This "mix and match" strategy offers significant flexibility and control over the final product structure. ucl.ac.uk

Researchers have successfully constructed multi-enzyme cascades, using up to seven enzymes, for the regioselective diversification of both natural and non-natural THIQs on a preparative scale. nih.gov A key advantage of these enzymatic and chemoenzymatic cascades is the ability to synthesize non-natural BIAs, such as halogenated derivatives, which are often challenging to create using traditional chemical synthesis alone. researchgate.netbohrium.com For instance, biocatalytic cascades have been developed to produce 15 different BIAs, including halogenated structures, with excellent enantiomeric excess from dopamine and derivatives of p-coumaric acid. bohrium.com The flexibility of these engineered pathways allows for the incorporation of synthetic aldehydes or other modified substrates, expanding the accessible chemical space beyond what is found in nature. acs.org This approach has been used to generate fluorinated BIA derivatives, such as 8,3'-di-fluoro-coclaurine, by supplying the biosynthetic pathway with halogenated tyrosine precursors. researchgate.net

| Synthetic Strategy | Key Enzymes / Methods | Starting Materials | Diversified Analogues Produced | Reference |

|---|---|---|---|---|

| Parallel Cascade Design | Tyrosinase, Tyrosine Decarboxylase, Transaminase, Norcoclaurine Synthase (NCS) | Halogenated Tyrosines | Halogenated benzylisoquinoline alkaloids in high enantiomeric excess. | researchgate.net |

| Multi-Enzyme One-Pot Cascade | Norcoclaurine Synthase (NCS), O-Methyltransferases (OMTs), N-Methyltransferases (NMTs) | Dopamine, p-Coumaric Acid Derivatives | 15 different BIAs, including halogenated and variously methylated analogues. | bohrium.com |

| Regioselective Diversification Cascade | Up to seven enzymes including various Methyltransferases (MTs) | Dopamine, L-Tyrosine | THIQs with diverse and specific methylation patterns on one or more catechol moieties. | nih.gov |

| In Vivo Biosynthesis | Engineered pathway with 9 enzymatic reactions in S. cerevisiae | Fluorine-substituted tyrosine derivatives | 11-fluoro-tetrahydrocolumbamine and 8,3'-di-fluoro-coclaurine. | researchgate.net |

Functional group interconversions are fundamental reactions in organic synthesis that transform one functional group into another, thereby altering the molecule's chemical properties. fiveable.me On the (+)-coclaurine scaffold, these modifications are crucial for progressing along the biosynthetic pathway to more complex alkaloids and for creating novel synthetic derivatives. Key interconversions include O- and N-methylation, hydroxylation, and the formation of methylenedioxy bridges.

O-methylation is a critical step catalyzed by O-methyltransferases (OMTs). For example, norcoclaurine 6-O-methyltransferase (6OMT) methylates the hydroxyl group at the C-6 position of (S)-norcoclaurine to produce (S)-coclaurine. acs.org Subsequent methylation at the 4'-position by methylcoclaurine-4'-O-methyltransferase (4'OMT) is a step towards the key intermediate (S)-reticuline. acs.orgmaxapress.com

N-methylation is another pivotal transformation, catalyzed by coclaurine N-methyltransferase (CNMT), which installs a methyl group on the nitrogen atom of the THIQ ring. nih.gov This step, converting (S)-coclaurine to (S)-N-methylcoclaurine, is essential for the biosynthesis of a vast number of bioactive BIAs, including morphine and codeine. nih.govresearchgate.net Structural and mutagenesis studies of CNMT have been conducted to understand its substrate specificity and to guide protein engineering efforts. nih.govresearchgate.net These studies have shown that CNMT can accept a range of natural and synthetic THIQ substrates, as well as co-factor analogues, enabling the enzymatic synthesis of various N-alkylated derivatives. nih.gov

| Enzyme | Substrate | Functional Group Conversion | Product | Reference |

|---|---|---|---|---|

| Norcoclaurine 6-O-methyltransferase (6OMT) | (S)-Norcoclaurine | C6-OH → C6-OCH₃ | (S)-Coclaurine | acs.org |

| Coclaurine N-methyltransferase (CNMT) | (S)-Coclaurine | -NH → -N-CH₃ | (S)-N-Methylcoclaurine | nih.govacs.org |

| N-methylcoclaurine 3'-hydroxylase (NMCH) | (S)-N-Methylcoclaurine | Addition of -OH at C3' position | 3'-hydroxy-N-methylcoclaurine | acs.orgmaxapress.com |

| Methylcoclaurine 4'-O-methyltransferase (4'OMT) | 3'-hydroxy-N-methylcoclaurine | C4'-OH → C4'-OCH₃ | (S)-Reticuline | acs.orgmaxapress.com |

Modular Synthesis for Structural Diversification

Chemoenzymatic Synthesis of (+)-Coclaurine and Related Benzylisoquinoline Alkaloids

Chemoenzymatic synthesis combines the efficiency and selectivity of biocatalysis with the practicality of traditional organic chemistry to create scalable and stereochemically precise routes to complex molecules like (+)-coclaurine. mdpi.com This hybrid approach is particularly valuable for producing enantiomerically pure BIAs, which is often a challenge for purely chemical methods. acs.org

A central reaction in BIA biosynthesis is the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), catalyzed by norcoclaurine synthase (NCS), to form the THIQ core of (S)-norcoclaurine. researchgate.netfrontiersin.org This enzymatic reaction establishes the crucial C1-stereocenter with high enantioselectivity. Building upon this, researchers have reconstructed BIA biosynthetic pathways in microbial hosts, a strategy known as metabolic engineering or biosynthesis. nih.gov By introducing a suite of genes from plants, bacteria, and even humans into Saccharomyces cerevisiae (yeast), scientists have engineered strains capable of producing the key intermediate reticuline (B1680550) and other downstream BIA metabolites from simple, commercially available substrates. researchgate.netnih.gov

Another powerful chemoenzymatic strategy involves the chemical synthesis of racemic precursors, followed by an enzymatic kinetic resolution. For example, racemic 1-benzyl-1,2,3,4-tetrahydroisoquinolines can be synthesized chemically in several steps. acs.org The berberine (B55584) bridge enzyme (BBE) can then be used to selectively catalyze the oxidative cyclization of the (S)-enantiomer of the racemate, leaving the unreacted (R)-enantiomer in high enantiomeric purity. acs.org This method has been successfully applied to the synthesis of fourteen enantiomerically pure alkaloids, including (S)-scoulerine and the important precursor (R)-reticuline, with excellent enantioselectivity (E > 200). acs.org Artificial biosynthetic pathways have also been constituted in Escherichia coli by assembling enzymes like imine reductases (IREDs) and N-methyltransferases (NMTs) to produce various (S)-THIQ alkaloids with 100% yield from dihydroisoquinoline precursors. researchgate.net

| Strategy | Key Chemical Steps | Key Enzymes | Target Products | Reference |

|---|---|---|---|---|

| Microbial Biosynthesis | N/A (uses simple substrates) | NCS, 6OMT, CNMT, NMCH, 4'OMT, and others integrated into S. cerevisiae. | (S)-Reticuline, Sanguinarine (B192314), Berberine, Salutaridine. | nih.gov |

| Enzymatic Kinetic Resolution | Chemical synthesis of racemic 1-benzyl-1,2,3,4-tetrahydroisoquinolines (e.g., rac-reticuline). | Berberine Bridge Enzyme (BBE) | Enantiomerically pure (R)-benzylisoquinolines and (S)-berbines (e.g., (R)-reticuline, (S)-scoulerine). | acs.org |

| Artificial Pathway in E. coli | Chemical synthesis of dihydroisoquinoline (DHIQ) precursors. | Imine Reductase (IRED), Coclaurine N-methyltransferase (CNMT), Glucose Dehydrogenase (GDH). | Various (S)-Tetrahydroisoquinoline alkaloids ((S)-THIQAs). | researchgate.net |

| In Vitro Parallel Cascade | N/A (uses amino acid precursors) | Tyrosinase, Tyrosine Decarboxylase, Transaminase, Norcoclaurine Synthase (NCS). | Natural and non-natural BIAs (e.g., (S)-norcoclaurine, halogenated analogues). | researchgate.net |

Structure Activity Relationship Sar Studies of + Coclaurine and Its Derivatives

Design Principles for (+)-Coclaurine Analogues in SAR Investigations

The design of (+)-coclaurine analogues for SAR studies is guided by several key principles aimed at exploring the chemical space around the core scaffold to enhance biological activity and elucidate the mechanism of action. oncodesign-services.comacs.org A primary strategy involves the modification of existing functional groups and the introduction of new ones to probe interactions with biological targets. drugdesign.org

Key design principles include:

Alteration of the Basic Nitrogen: The secondary amine in the tetrahydroisoquinoline ring is crucial for the compound's basicity and potential ionic interactions. N-alkylation with various alkyl groups (e.g., methyl, ethyl, propyl) is a common approach to assess the impact of the size and nature of the substituent at this position. uchile.cl

Aromatization and Ring Modifications: Altering the saturation of the heterocyclic ring or modifying the aromatic rings can provide insights into the conformational requirements for activity. researchgate.net

Scaffold Hopping: This advanced technique involves replacing the core structure (scaffold) of (+)-coclaurine with a different one while retaining the key pharmacophoric elements. acs.orgnih.gov This can lead to the discovery of novel chemical classes with similar or improved biological profiles. acs.org Computational methods, such as topological pharmacophore searches, are often employed to guide this process. acs.org

The overarching goal of these design principles is to systematically probe the structure of (+)-coclaurine to build a comprehensive understanding of its SAR, ultimately leading to the development of optimized derivatives. oncodesign-services.com

Correlation of Structural Modifications with In Vitro Biological Activities

The biological activities of (+)-coclaurine and its derivatives are assessed through a variety of in vitro assays. The data generated from these assays, when correlated with the structural modifications of the tested compounds, provides valuable insights into the SAR.

For instance, studies on simplified structural mimics of the antihypertensive alkaloid tetrandrine, which were based on the (+)-coclaurine scaffold, revealed interesting correlations. The introduction of O-benzyl groups on the coclaurine (B195748) molecule led to the emergence of calcium channel blocking activity, in addition to its inherent adrenergic antagonist activity. uchile.cl N-substituted and O-methylated derivatives of coclaurine also demonstrated the ability to displace radioligands from diltiazem (B1670644) binding sites, although with lower affinity. uchile.cl This suggests that large, lipophilic substituents at specific positions on the BTHIQ (benzyltetrahydroisoquinoline) skeleton are favorable for binding to the diltiazem site. uchile.cl

In the context of anticancer activity, (+)-coclaurine has been shown to sensitize non-small cell lung cancer (NSCLC) cells to cisplatin (B142131). mdpi.com This activity is linked to its ability to suppress the expression of EFHD2 and related signaling molecules. mdpi.com

The following table summarizes the observed in vitro activities of some (+)-coclaurine derivatives:

| Compound/Derivative | Structural Modification | In Vitro Biological Activity | Target/Assay |

| (+)-Coclaurine | - | Sensitizes NSCLC cells to cisplatin mdpi.com | NSCLC cell lines (H1299, A549) mdpi.com |

| O-Benzylated coclaurine derivatives | Introduction of O-benzyl groups | Calcium channel blocking activity, Adrenergic antagonist activity uchile.cl | Diltiazem binding sites, α1-adrenergic radioligand binding uchile.cl |

| N-substituted and O-methylated coclaurine derivatives | N-alkylation and O-methylation | Displacement of radioligand from diltiazem binding sites uchile.cl | Diltiazem binding sites uchile.cl |

These examples highlight the direct correlation between specific structural modifications and the resulting changes in biological activity, a cornerstone of SAR studies.

Identification of Key Pharmacophoric Elements within the (+)-Coclaurine Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. oncodesign-services.com Identifying the key pharmacophoric elements within the (+)-coclaurine scaffold is crucial for designing new molecules with desired therapeutic effects.

Based on SAR studies, the key pharmacophoric features of (+)-coclaurine and its derivatives appear to include:

The Tetrahydroisoquinoline (THIQ) Core: This rigid scaffold provides the fundamental framework for the spatial arrangement of other functional groups.

The Benzyl (B1604629) Group at Position 1: The presence and orientation of the benzyl group are critical for activity.

The Phenolic Hydroxyl Groups: These groups, particularly their ability to act as hydrogen bond donors or acceptors, are important for target interaction. Modifications at these positions significantly impact activity. uchile.cl

The Basic Nitrogen Atom: The secondary amine in the THIQ ring is a key feature, likely involved in ionic interactions or hydrogen bonding with the biological target. Its substitution pattern influences activity. uchile.cl

The relative importance of these elements can vary depending on the specific biological target. For example, in the context of acetylcholinesterase inhibition by related aporphine (B1220529) alkaloids, the presence of an alkoxyl group at C1 and a hydroxyl group at C2 were found to be favorable. researchgate.net This highlights the importance of detailed SAR analysis to define the specific pharmacophore for each biological activity.

Stereochemical Influences on Biological Activity and Receptor Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral compounds like (+)-coclaurine. numberanalytics.com The spatial orientation of functional groups can significantly affect how a molecule interacts with its biological target, such as a receptor or enzyme. numberanalytics.com

(+)-Coclaurine possesses a chiral center at position 1 of the tetrahydroisoquinoline ring, leading to the existence of two enantiomers: (+)-(R)-coclaurine and (-)-(S)-coclaurine. The stereochemical configuration is a critical determinant of biological activity. For instance, in the biosynthesis of benzylisoquinoline alkaloids (BIAs), the stereochemistry of precursors is essential for recognition by downstream enzymes.

The differential activity of stereoisomers is often attributed to the specific interactions with the binding site of the biological target. One enantiomer may fit perfectly into the binding pocket, leading to a biological response, while the other may have a weaker interaction or not fit at all. numberanalytics.com The significance of stereochemistry is underscored by the fact that enzymes involved in BIA biosynthesis can exhibit a high degree of stereoselectivity.

Computational Approaches in SAR: Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) for (+)-Coclaurine

Computational methods are powerful tools in modern drug discovery and play a significant role in the SAR analysis of compounds like (+)-coclaurine. oncodesign-services.comnih.gov These approaches can predict the biological activity of new compounds, rationalize observed SAR, and guide the design of more potent and selective analogues. oncodesign-services.commdpi.com

Molecular Docking:

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. nih.govamazonaws.com This method helps to visualize the interactions between the ligand and the target at the atomic level, providing insights into the binding mode and affinity. amazonaws.comjournaljpri.com

In studies involving (+)-coclaurine and its derivatives, molecular docking has been used to:

Predict binding poses and interaction energies with various protein targets, such as those involved in cancer and diabetes. nih.govamazonaws.comresearchgate.net

Identify key amino acid residues in the binding site that interact with the ligand. nih.gov

Understand the structural basis for the observed biological activities. researchgate.net

For example, molecular docking studies have been conducted to investigate the interaction of coclaurine with targets like glycogen (B147801) phosphorylase and various receptors implicated in colorectal cancer. nih.govresearchgate.net These studies provide valuable information on the binding energies and specific interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR):

QSAR is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov By correlating molecular descriptors (physicochemical properties) with biological data, QSAR models can be developed to predict the activity of new, unsynthesized compounds. mdpi.comnih.gov

The general principle of QSAR involves:

Generating a set of molecular descriptors for a series of compounds with known biological activities.

Using statistical methods, such as multiple linear regression, to build a mathematical model that correlates the descriptors with the activity. nih.gov

Validating the model to ensure its predictive power. nih.gov

For derivatives of scaffolds similar to (+)-coclaurine, QSAR studies have been employed to:

Identify the key molecular properties that influence biological activity. mdpi.com

Guide the design of new derivatives with enhanced potency. mdpi.comresearchgate.net

The following table provides an overview of the computational approaches used in the SAR of (+)-coclaurine and related compounds:

| Computational Method | Application | Key Insights |

| Molecular Docking | Predicting ligand-protein interactions amazonaws.comjournaljpri.com | Binding modes, interaction energies, key amino acid residues nih.govresearchgate.net |

| QSAR | Correlating chemical structure with biological activity mdpi.comnih.gov | Identification of important molecular descriptors, prediction of activity for new compounds mdpi.comresearchgate.net |

These computational tools, in conjunction with experimental data, provide a comprehensive framework for understanding and optimizing the structure-activity relationships of (+)-coclaurine and its derivatives.

Biological Activities and Mechanistic Investigations of + Coclaurine in Vitro and Pre Clinical Non Human

In Vitro Pharmacological Characterization of (+)-Coclaurine

Receptor Binding Profiles and Ligand-Target Interactions

Studies have revealed that (+)-coclaurine and its derivatives interact with several receptor systems, indicating a broad pharmacological profile.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): (+)-Coclaurine is recognized as an antagonist of nicotinic acetylcholine receptors (nAChRs). medchemexpress.com Derivatives of coclaurine (B195748) have been shown to have a higher affinity and potency at α4 subunit-containing nAChRs compared to homomeric α7 receptors. nih.gov Specifically, laudanosine (B1674548) and armepavine (B1667600) act as noncompetitive and voltage-dependent inhibitors of α7, α4β2, and α4β4 receptors. nih.gov The antagonism of nAChRs can modulate neurotransmission, as these receptors are ligand-gated ion channels that are permeable to cations including Na+, K+, and Ca2+. wikipedia.org The influx of calcium through nAChRs, particularly the α7 subtype which has high calcium permeability, can trigger a variety of calcium-dependent intracellular processes. nih.gov

Adrenergic Receptors: Research suggests that (+)-coclaurine may interact with adrenergic receptors. For instance, in the context of inducing estrogen receptor α, (+)-coclaurine is predicted to interact with proteins such as ADRB2 and ADRB3. oamjms.eu

Calcium Channels: The interaction of (+)-coclaurine with calcium signaling is linked to its effects on nAChRs, which are permeable to calcium ions. nih.gov The activation of nAChRs leads to direct calcium influx, as well as indirect influx through voltage-dependent calcium channels that are activated by nAChR-mediated depolarization. nih.gov Furthermore, coclaurine and its related compound, reticuline (B1680550), have demonstrated negative inotropic effects in guinea pig papillary muscles, and they shifted the concentration-contraction curves of higenamine (B191414), a cardiotonic principle, to the right, suggesting a modulatory role on calcium-related contractile processes. chemfaces.com

Estrogen Receptor α (ERα): In vitro studies have shown that (+)-coclaurine can induce the expression of estrogen receptor α. oamjms.eu Molecular docking studies predict that coclaurine has a high binding affinity for ERα. oamjms.eu It is suggested that coclaurine may first interact with other steroid-related proteins, which then leads to the activation of estrone (B1671321) and estradiol, ultimately helping to increase estrogen levels. oamjms.eu In vitro experiments demonstrated that coclaurine at concentrations of 100 and 200 μM/L optimally induced the maturation of oocytes. oamjms.eu

Enzyme Inhibition Kinetics and Mechanism of Action Studies

(+)-Coclaurine has been investigated for its ability to inhibit key cellular enzymes.

Topoisomerase II: While direct studies on (+)-coclaurine's inhibition of Topoisomerase II are not extensively detailed in the provided results, the enzyme is a known target for anticancer drugs due to its essential role in DNA replication, transcription, and chromosome segregation. nih.gov The activity of Topoisomerase II can be regulated by phosphorylation, for instance by casein kinase II (CKII). nih.govnih.gov

EFHD2: (+)-Coclaurine has been identified as a key compound in Stephania tetrandra responsible for the inhibition of EF-hand domain family member D2 (EFHD2). researchgate.net Mechanistically, coclaurine disrupts the interaction between the transcription factor FOXG1 and the EFHD2 promoter, which leads to a decrease in EFHD2 transcription. researchgate.net This inhibition of EFHD2 by coclaurine was shown to sensitize non-small cell lung cancer (NSCLC) cells to the chemotherapeutic agent cisplatin (B142131). researchgate.net

Modulation of Cellular Signaling Pathways

(+)-Coclaurine has been shown to modulate several critical cellular signaling pathways. Alkaloids, in general, are recognized as potent tumor suppressors through their ability to alter signaling pathways involved in cell division and metastasis. researchgate.net The inhibition of pathways common to various inflammatory mediators may be more effective than targeting specific cytokines. nih.gov

PI3K/Akt and MAPK Pathways: While direct modulation by (+)-coclaurine is not explicitly detailed, these pathways are common targets for other natural compounds in cancer therapy. nih.gov For example, other compounds have been shown to exert growth inhibitory effects by mediating a wide range of signaling pathways including PI3K/PTEN/Akt/mTOR and MAPK/ERK. nih.gov

Cancer-Related Signaling Pathways: In a broad screening against a battery of luciferase reporter gene vectors assessing various cancer-related signaling pathways, machaeridiol, a compound with some structural similarities to alkaloids, displayed inhibitory activity against Stat3, Smad2/3, AP-1, NF-κB, E2F, Myc, Ets, Notch, FoxO, Wnt, and Hedgehog pathways in HeLa and T98G glioblastoma cells. researchgate.net This highlights the potential for similar compounds to have wide-ranging effects on cancer cell signaling.

Investigation of Anti-inflammatory Mechanisms in Cellular Models

(+)-Coclaurine is being investigated for its potential to modulate inflammatory pathways. The anti-inflammatory effects of compounds are often studied in co-culture models of adipocytes and immune cells, which are used to examine the paracrine interactions that promote inflammation. scientificarchives.com

Studies suggest that (+)-coclaurine may have anti-inflammatory properties, which could be relevant for chronic inflammatory diseases. researchgate.net For instance, dopaminergic drugs, which share some structural similarities with benzylisoquinoline alkaloids, have demonstrated anti-inflammatory properties in various cell types. researchgate.net The administration of FRP, which contains coclaurine, has been shown to reduce inflammatory factors in a rat model. frontiersin.org

Elucidation of Antioxidant Mechanisms in Vitro

(+)-Coclaurine has been studied for its antioxidant properties, which contribute to its potential therapeutic effects in conditions related to oxidative stress. uchile.cl The antioxidant activity of compounds can be measured by various in vitro methods that assess their ability to scavenge free radicals or chelate metals. stuba.sknih.gov

The compound's ability to scavenge free radicals is a key aspect of its antioxidant activity. Alkaloid-rich fractions from plants containing coclaurine have demonstrated antioxidant activity in standard assays. researchgate.net For example, extracts containing coclaurine have shown DPPH scavenging activity and β-carotene–linoleate inhibition. researchgate.net

Antiproliferative Effects and Mechanisms in Cancer Cell Lines (non-human)

(+)-Coclaurine has been identified as a component of plant extracts that exhibit antiproliferative effects against various cancer cell lines. nih.govmdpi.com The antiproliferative activity of plant extracts is often evaluated using the MTT assay to determine the IC50 value, which is the concentration that inhibits 50% of cell growth. nih.govmdpi.com

Non-Small Cell Lung Cancer (NSCLC): In H1299 and A549 NSCLC cell lines, coclaurine was shown to inhibit the expression of EFHD2. researchgate.net Treatment with 200 μM of coclaurine led to a decrease in the expression of EFHD2 and related signaling molecules. researchgate.net This inhibition of EFHD2 by coclaurine sensitizes NSCLC cells to cisplatin. researchgate.net

General Antiproliferative Activity: Alkaloids as a class of compounds have been extensively studied for their antineoplastic properties, which are mediated through the regulation of numerous key cellular signaling pathways. nih.gov Some alkaloids have shown interesting antitumor effects. researchgate.net Extracts from plants containing coclaurine have been shown to inhibit the proliferation of various cancer cells in a concentration-dependent manner. nih.gov

Data Tables

Table 1: Receptor Binding and Functional Modulation by (+)-Coclaurine and its Derivatives

| Receptor/Channel | Effect | Cell/System Model | Finding | Citation |

|---|---|---|---|---|

| Nicotinic Acetylcholine Receptors (nAChRs) | Antagonist | Recombinant human α7, α4β2, α4β4 nAChRs in Xenopus oocytes and clonal cell lines | Derivatives show higher affinity for α4 subunit-containing nAChRs. | nih.gov |

| Adrenergic Receptors (ADRB2, ADRB3) | Predicted Interaction | In silico analysis | Predicted to be involved in the induction of estrogen receptor α. | oamjms.eu |

| Calcium Channels | Negative Inotropic Effect | Guinea pig papillary muscles | Coclaurine and reticuline shifted higenamine concentration-contraction curves to the right. | chemfaces.com |

Table 2: Enzyme Inhibition by (+)-Coclaurine

| Enzyme | Action | Mechanism | Cell Line | Finding | Citation |

|---|

Table 3: Antiproliferative Activity of (+)-Coclaurine

| Cell Line | Effect | Mechanism | Finding | Citation |

|---|

In Vivo Mechanistic Studies in Pre-clinical (Non-Human) Models

Target Validation and Pathway Modulation in Animal Models

In vivo studies in non-human models have begun to elucidate the molecular targets and signaling pathways modulated by (+)-Coclaurine. A significant focus of this research has been on its potential in cancer therapy, particularly in sensitizing non-small cell lung carcinoma (NSCLC) to chemotherapy.

One key validated target of (+)-Coclaurine is the EF-hand domain-containing protein D2 (EFHD2). In a study utilizing a mouse xenograft model of human NSCLC, administration of an aqueous extract of Stephania tetrandra, of which (+)-Coclaurine is a key active component, was shown to inhibit EFHD2 expression. mdpi.comresearchgate.netnih.gov Further investigation identified (+)-Coclaurine as the crucial molecule responsible for this effect. Mechanistically, (+)-Coclaurine was found to disrupt the interaction between the transcription factor Forkhead Box G1 (FOXG1) and the promoter region of the EFHD2 gene. mdpi.comresearchgate.net This interference leads to a reduction in EFHD2 transcription. The study confirmed that silencing FOXG1 also led to decreased EFHD2 expression, validating FOXG1 as a direct target of (+)-Coclaurine in this pathway. mdpi.comresearchgate.net This modulation of the FOXG1/EFHD2 axis highlights a specific mechanism of action for (+)-Coclaurine in a preclinical cancer model.

While direct in vivo evidence for (+)-Coclaurine's modulation of other pathways is still emerging, related compounds and extracts containing it suggest potential involvement of the PI3K/Akt and NF-κB signaling pathways. For instance, fangchinoline, another alkaloid found in Stephania tetrandra, has been shown to suppress the PI3K/Akt and MAPK signaling pathways in vivo. mdpi.com Additionally, network pharmacology and in silico studies have predicted that (+)-Coclaurine can interact with key proteins in the PI3K/Akt pathway, such as Akt2. journaljpri.comamazonaws.com Similarly, while direct in vivo studies on (+)-Coclaurine and the NF-κB pathway are limited, research on related alkaloids like cepharanthine (B1668398) and coptisine (B600270) has demonstrated potent inhibition of NF-κB signaling in animal models of inflammation. aging-us.comresearchgate.netresearchgate.net These findings suggest that the PI3K/Akt and NF-κB pathways are plausible targets for (+)-Coclaurine, warranting further direct investigation in animal models.

A study on the traditional Chinese medicine formula Qi Fu Yin, which contains (+)-Coclaurine, demonstrated its efficacy in an Alzheimer's disease rat model. The formula was found to inhibit the RAGE/TLR4/NF-κB signaling pathway, reducing neuroinflammation. aging-us.com While this points to a potential role for (+)-Coclaurine in modulating NF-κB in a neurodegenerative context, the effects of the isolated compound remain to be confirmed.

| Target/Pathway | Animal Model | Key Findings | Source |

|---|---|---|---|

| FOXG1/EFHD2 | Mouse xenograft model of human NSCLC | (+)-Coclaurine disrupts FOXG1 binding to the EFHD2 promoter, reducing EFHD2 transcription. | mdpi.comresearchgate.net |

| PI3K/Akt (Predicted) | In silico analysis | Molecular docking studies predict interaction between (+)-Coclaurine and AKT2. | journaljpri.comamazonaws.com |

| NF-κB (Inferred) | Rat model of Alzheimer's Disease (as part of a formula) | A formula containing (+)-Coclaurine inhibited the NF-κB pathway. | aging-us.com |

Efficacy Studies in Non-Human Disease Models with Mechanistic Focus

The efficacy of (+)-Coclaurine has been most extensively studied in preclinical models of cancer, with a clear mechanistic focus on overcoming chemotherapy resistance. In mouse xenograft models of NSCLC, the administration of (+)-Coclaurine in conjunction with the chemotherapeutic agent cisplatin led to a significant enhancement of cisplatin's anticancer effects. mdpi.comnih.gov This enhanced efficacy is mechanistically linked to the downregulation of the EFHD2-related NOX4-ABCC1 signaling pathway. mdpi.comresearchgate.netnih.gov The inhibition of EFHD2 by (+)-Coclaurine suppresses the stemness and metastatic properties of NSCLC cells, contributing to its chemosensitizing effect. mdpi.comresearchgate.net

Beyond cancer, the anti-inflammatory and antiviral potential of (+)-Coclaurine has been suggested, primarily through in vitro and in silico studies, with limited but emerging in vivo evidence for related compounds. For instance, extracts containing benzylisoquinoline alkaloids, including (+)-Coclaurine, have shown anti-inflammatory effects in animal models. dergipark.org.tr The mechanisms are thought to involve the modulation of inflammatory pathways such as NF-κB. researchgate.netresearchgate.net

In the context of viral infections, in vitro studies have shown that (+)-Coclaurine exhibits activity against HIV. mdpi.com However, specific in vivo efficacy studies with a mechanistic focus for (+)-Coclaurine against viral diseases are not yet extensively reported. Studies on the related bis-benzylisoquinoline alkaloid, cepharanthine, have shown in vivo antiviral activity through the inhibition of viral entry and replication, partly via suppression of NF-κB signaling pathways. scielo.br This provides a potential framework for future in vivo investigations into the antiviral mechanisms of (+)-Coclaurine.

| Disease Model | Animal Model | Efficacy and Mechanistic Insight | Source |

|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | Mouse xenograft | Enhances cisplatin sensitivity by inhibiting the FOXG1/EFHD2/NOX4-ABCC1 signaling pathway, suppressing cancer stemness and metastasis. | mdpi.comresearchgate.netnih.gov |

| Inflammation (Inferred) | Rodent models (with related compounds) | Related alkaloids show anti-inflammatory effects, potentially through NF-κB and JAK2/STAT3 pathway inhibition. | researchgate.netdergipark.org.tr |

| HIV (In Vitro) | Cell culture | Demonstrates anti-HIV activity with an EC50 of 0.8 µg/mL. In vivo mechanistic studies are needed. | mdpi.com |

Interactions with Biological Macromolecules (e.g., Proteins, DNA)

The biological activities of (+)-Coclaurine are predicated on its interactions with specific biological macromolecules. Research has primarily focused on its binding to proteins, which in turn modulates their function and downstream signaling pathways.

A key molecular interaction identified is the binding of (+)-Coclaurine to the transcription factor FOXG1. mdpi.com Molecular docking models have revealed that (+)-Coclaurine fits into two pocket domains of FOXG1, thereby interfering with its ability to bind to DNA. mdpi.com This interaction was further supported by cellular thermal shift assays, which demonstrated that (+)-Coclaurine binding leads to the thermal instability of the FOXG1 protein, suggesting a conformational change upon binding. mdpi.com